molecular formula C26H24N2O5S B489150 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-2,4,5-trimethylbenzenesulfonamide CAS No. 518319-89-6

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B489150
CAS No.: 518319-89-6
M. Wt: 476.5g/mol
InChI Key: COMAHGZIVLNOKB-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-2,4,5-trimethylbenzenesulfonamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique molecular structure, which includes a benzofuran ring, an isonicotinoyl group, and a trimethylbenzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-2,4,5-trimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzofuran ringThe final steps involve the addition of the isonicotinoyl and trimethylbenzenesulfonamide groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-2,4,5-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-2,4,5-trimethylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies involving enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact pathways and targets may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-2,4,5-trimethylbenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable in research settings where specific interactions and effects are desired.

Properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4,5-trimethylphenyl)sulfonylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-15-12-17(3)24(13-16(15)2)34(31,32)28(26(30)20-8-10-27-11-9-20)21-6-7-23-22(14-21)25(18(4)29)19(5)33-23/h6-14H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMAHGZIVLNOKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=NC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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